molecular formula C11H10N2 B1272036 3-Phenylpyridin-2-ylamine CAS No. 87109-10-2

3-Phenylpyridin-2-ylamine

Cat. No.: B1272036
CAS No.: 87109-10-2
M. Wt: 170.21 g/mol
InChI Key: OJXNUAWQULNUCP-UHFFFAOYSA-N
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Description

3-Phenylpyridin-2-ylamine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXNUAWQULNUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376457
Record name 3-Phenylpyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87109-10-2
Record name 3-Phenylpyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

2-amino-3-phenyl pyridine was prepared as follows: 3-phenyl pyridine (300 mg, 2 mmol) was dissolved in para-xylene (6 ml), and sodamide (84 mg, 2.1 mmol) was then added. The reaction mixture was heated to reflux temperature for 8 hours. The reaction mixture was cooled, poured onto ice/water (25 ml), and extracted with dichloromethane. The organic extracts were washed with water and brine, and dried over anhydrous sodium sulphate. The sodium sulphate was removed by filtration, and the filtrate was evaporated to dryness and recrystallized from a mixture of diethyl ether and petroleum ether to provide 2-amino-5-phenyl pyridine (95 mg). The mother liquors from the crystallization were evaporated to dryness and subjected to purification by column chromatography (silica), thereby eluting the solvent ethyl acetate:petroleum ether (30:70). The desired product, 2-amino-3-phenyl pyridine, was obtained as a fine yellow powder (15 mg).
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300 mg
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6 mL
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84 mg
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A microwave vial was charged with 2-amino-3-bromopyridine (0.5 g, 2.9 mmol), phenylboronic acid (0.52 g, 4.3 mmol), sodium bicarbonate (0.31 g, 2.9 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.1 g, 0.14 mmol), dioxane (5 mL) and water (1 mL). The vial was capped, and the reaction mixture was heated at 150° C. for 10 min. The reaction mixture was then cooled, quenched with water (10 mL), and extracted twice with ethyl acetate. The combined organic phases were dried (MgSO4) and concentrated to leave a black oil. The crude product was purified by chromatography on silica gel using 10-40% ethyl acetate/hexanes as eluant to provide the title compound as a white solid (0.35 g).
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0.5 g
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0.52 g
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0.31 g
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reactant
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5 mL
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0.1 g
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catalyst
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1 mL
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Synthesis routes and methods IV

Procedure details

2-Amino-3-phenylpyridine is prepared by reacting 46.5 g. 3-phenylpyridine with 11.7 g. of sodium amide at a temperature of 250° in the presence of mineral oil. The 2-amino-3-phenylpyridine that is formed is purifed by distillation and is substituted for the 2-amino-4-phenylpyridine in Example 8 to obtain the named compound.
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